5-Nitro-N,N,N',N'-tetrapropylisophthalamide
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Overview
Description
5-Nitro-N,N,N’,N’-tetrapropylisophthalamide is a chemical compound with the molecular formula C18H28N4O4 It is characterized by the presence of a nitro group (-NO2) attached to an isophthalamide core, with four propyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide typically involves the nitration of an appropriate precursor, followed by the introduction of propyl groups. One common method involves the nitration of isophthalic acid derivatives using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with propylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
5-Nitro-N,N,N’,N’-tetrapropylisophthalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles (e.g., hydroxide ions), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments .
Scientific Research Applications
5-Nitro-N,N,N’,N’-tetrapropylisophthalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or interference with DNA synthesis. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
5-Nitro-N,N,N’,N’-tetrapropylisophthalamide can be compared with other nitro-substituted isophthalamides and related compounds. Similar compounds include:
5-Nitro-N,N-diphenylhydrazinopyrimidines: These compounds also contain nitro groups and are studied for their free radical properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar “amino-nitro-amino” arrangement and is known for its heat-resistant properties.
The uniqueness of 5-Nitro-N,N,N’,N’-tetrapropylisophthalamide lies in its specific structural arrangement and the presence of four propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
5-nitro-1-N,1-N,3-N,3-N-tetrapropylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-5-9-21(10-6-2)19(24)16-13-17(15-18(14-16)23(26)27)20(25)22(11-7-3)12-8-4/h13-15H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKFKHELWAWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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